molecular formula C12H32N5+ B039011 Tetrakis(3-aminopropyl)ammonium CAS No. 111216-37-6

Tetrakis(3-aminopropyl)ammonium

Cat. No.: B039011
CAS No.: 111216-37-6
M. Wt: 246.42 g/mol
InChI Key: XJXHSXSKNSIRGP-UHFFFAOYSA-N
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Description

Tetrakis(3-aminopropyl)ammonium is a branched polyamine with a quaternary ammonium center, characterized by four 3-aminopropyl groups attached to a central nitrogen atom. Its molecular formula is C₁₂H₃₂N₅⁺, with a molecular weight of 246.416 g/mol . This compound is classified as an "unusual polyamine" due to its branched structure and is predominantly found in extreme thermophiles, such as Thermus thermophilus and other hyperthermophilic bacteria .

Its primary biological role is to stabilize RNA and protect nucleic acids from thermal denaturation at high temperatures (>70°C). Unlike linear polyamines (e.g., spermine, caldopentamine), which predominantly stabilize DNA, this compound exhibits superior binding affinity to RNA secondary structures, preventing depurination and double-strand breaks under extreme conditions . Additionally, it forms poly-ion complexes (PICs) with anionic biomolecules like heparin, enabling sustained drug release in biomedical applications .

Preparation Methods

Catalytic Hydrogenation of Nitrile Precursors

The primary synthetic route for Tetrakis(3-aminopropyl)ammonium involves the hydrogenation of nitrile intermediates. A key precursor, 3,3',3",3"'-(1,4-butanediyldinitrilo)tetrakispropanenitrile (TPN), undergoes reduction in the presence of hydrogen gas and specialized catalysts .

Reaction Mechanism and Stoichiometry

Hydrogenation of TPN proceeds via the sequential reduction of four nitrile groups (-C≡N) to primary amines (-CH2-NH2). Each nitrile group consumes two equivalents of hydrogen, requiring a stoichiometric minimum of eight equivalents of H2 per molecule of TPN . The overall reaction is:
TPN+8H2This compound\text{TPN} + 8\text{H}_2 \rightarrow \text{this compound}
Side reactions, such as over-reduction to secondary or tertiary amines, are suppressed using ammonia additives, which stabilize primary amine products .

Catalysts and Selectivity Control

Nickel-based catalysts, particularly activated Ni catalyst B 113 W, dominate industrial processes due to their cost-effectiveness and high selectivity . Cobalt catalysts are alternatives but require stricter temperature control. Catalyst loading ranges from 2.5% to 20% by weight relative to TPN, with optimal performance at 7.5–13% .

Table 1: Catalyst Performance Comparison

Catalyst TypeTemperature Range (°C)H₂ Pressure (bar)Selectivity (%)
Ni B 113 W70–10038–4398–99
Co (50% wet)50–804595–97

Industrial-Scale Production Protocols

Large-scale synthesis necessitates continuous-flow systems to maintain reaction efficiency and safety. A representative industrial protocol involves:

Reactor Configuration and Process Parameters

  • Reactor Type : Hastelloy C autoclaves with turbine stirrers and dosing pumps .

  • Solvent : Tetrahydrofuran (THF), chosen for its polarity and miscibility with ammonia .

  • Pressure : Moderated hydrogen pressure (38–43 bar) to balance reaction rate and equipment constraints .

  • Temperature : 70–100°C, optimized to prevent catalyst deactivation .

Feedstock Preparation and Dosing

TPN is dissolved in THF at 30% w/w and continuously fed into the reactor over 4–24 hours . Gradual addition minimizes localized overheating and ensures uniform hydrogen availability.

Table 2: Industrial Reaction Conditions

ParameterOptimal Range
TPN Concentration30% w/w in THF
Feed Rate4–12 hours
NH₃ Additive4–8 mol per mol TPN
Post-Reaction Purity≥98%

Role of Additives and By-Product Mitigation

Ammonia (NH₃) and alkaline additives (e.g., KOH, NaOH) are critical for suppressing secondary amine formation. NH₃ competes with intermediate imines for hydrogenation, favoring primary amine termini . Alkaline conditions further stabilize the reaction milieu, reducing catalyst poisoning.

By-Product Profiles

Common by-products include:

  • N-Methylated derivatives : Formed via reductive alkylation in NH₃-deficient conditions.

  • Cyclized amines : Result from intramolecular reactions at high temperatures (>100°C).

Catalyst Recycling and Sustainability

Nickel catalysts are regenerated through washing with aqueous NaOH/KOH followed by water rinsing . Recycling protocols achieve ≥90% activity retention over five cycles, reducing waste and production costs .

Analytical Methods for Quality Control

Post-synthesis characterization employs:

  • ¹H-NMR : Verifies complete nitrile conversion and quantifies primary amine content .

  • HPLC : Detects residual TPN and secondary amines at ppm levels .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(3-aminopropyl)ammonium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include amine oxides, simpler amines, and substituted polyamines .

Scientific Research Applications

Stabilization of Nucleic Acids

TAA has been shown to effectively stabilize nucleic acids, particularly single-stranded RNA (ssRNA) and tRNA. Research indicates that TAA enhances the thermal stability of ssRNA more effectively than many linear polyamines, making it crucial for applications involving RNA manipulation and analysis.

Case Study: Thermal Denaturation of RNA

In studies measuring the effects of various polyamines on the thermal denaturation of nucleic acids, TAA demonstrated superior stabilization properties for ssRNA compared to linear counterparts like caldopentamine. The melting temperature (TmT_m) of RNA increased significantly with the addition of TAA, highlighting its effectiveness in maintaining RNA integrity under extreme conditions .

PolyamineStabilization Effect on ssRNATmT_m (°C)
Tetrakis(3-aminopropyl)ammoniumHigh59.0
CaldopentamineModerate61.3

Biotechnology Applications

TAA is utilized as a stabilizing agent in various biotechnological applications due to its ability to form poly-ion complexes (PICs) with negatively charged molecules such as heparin. This property allows for controlled drug release, which is particularly beneficial in pharmaceutical formulations.

Case Study: Heparin-TAA Complex

Research has shown that when heparin is mixed with TAA, a stable PIC is formed that enhances the sustained release of heparin in vivo. In experiments conducted on mice, the time to reach maximum heparin concentration was significantly prolonged when administered as a PIC with TAA compared to standard heparin administration . This finding suggests potential applications in anticoagulant therapies.

Role in Extremophiles

TAA plays a vital role in extremophiles, such as Thermus thermophilus, where it contributes to cellular stability under extreme environmental conditions. This compound is naturally synthesized by these organisms and aids in stabilizing nucleic acids and proteins critical for their survival.

Case Study: Isolation from Thermophiles

A study identified TAA as a significant polyamine component in Thermus thermophilus. The chemical properties of synthesized TAA matched those isolated from this thermophile, confirming its biological relevance and potential utility in understanding extremophile physiology .

Potential Antiviral Applications

The unique structural properties of TAA suggest potential applications in antiviral therapies. Its ability to stabilize RNA structures could be harnessed to develop treatments targeting viral RNA genomes.

Research Insights

Preliminary studies indicate that TAA's stabilization effect on RNA could be leveraged to enhance the efficacy of antiviral drugs by maintaining the structural integrity of therapeutic RNA molecules during treatment regimens.

Comparison with Similar Compounds

The unique properties of tetrakis(3-aminopropyl)ammonium are best understood through comparative analysis with structurally or functionally related polyamines. Below is a detailed comparison:

Structural and Functional Comparison

Compound Name Structure Type Molecular Formula Molecular Weight (g/mol) Key Functional Role(s) Thermal/Environmental Stability
This compound Branched, quaternary C₁₂H₃₂N₅⁺ 246.416 RNA stabilization, thermoprotection, PIC formation for drug delivery Stable up to 100°C; pH-sensitive
Caldopentamine Linear, primary C₁₅H₄₀N₆ 304.53 DNA stabilization in thermophiles, chromatin condensation Stable at high temps (>80°C)
Tris(3-aminopropyl)amine Branched, tertiary C₉H₂₇N₄⁺ 185.35 Intermediate in polyamine biosynthesis, weak nucleic acid binding Degrades above pH 9.0
Spermine Linear, secondary C₁₀H₂₆N₄ 202.34 DNA/RNA stabilization in eukaryotes, regulation of ion channels Stable at physiological pH
Mitsubishine Branched, tertiary C₁₆H₄₄N₆ 296.57 Thermoprotection in archaea, enzyme cofactor Requires high salinity for stability

Key Differences

Structural Complexity: this compound’s quaternary structure provides higher charge density (+5 charge per molecule) compared to linear polyamines like spermine (+4) or caldopentamine (+6), enhancing its RNA-binding capacity . Branched polyamines (e.g., mitsubishine) lack the quaternary center, reducing their thermal resilience compared to this compound .

Functional Specificity: Linear polyamines (e.g., caldopentamine) preferentially bind DNA via electrostatic interactions with phosphate backbones, while this compound stabilizes RNA helices and tRNA tertiary structures . In T. thermophilus, this compound levels decrease under alkaline stress (pH >8.5), whereas putrescine accumulates, suggesting divergent biosynthetic regulation under environmental stress .

Biomedical Applications: this compound-heparin PICs exhibit slower release kinetics compared to spermine-heparin complexes, making them superior for sustained anticoagulant delivery .

Research Findings

Thermoprotection: Mutant T. thermophilus strains lacking this compound biosynthesis genes show reduced growth above 75°C, confirming its necessity for thermophiles . At pH 9.0, its intracellular concentration drops by ~90%, coinciding with RNA destabilization and growth inhibition .

Comparative Efficacy in Nucleic Acid Stabilization: In vitro studies demonstrate that this compound prevents RNA degradation at 95°C, outperforming spermine and caldopentamine .

Industrial and Medical Relevance :

  • Its use in PICs with heparin extends drug release to 72 hours in vitro, compared to 24 hours for linear polyamine-based complexes .

Biological Activity

Tetrakis(3-aminopropyl)ammonium (TAA) is a branched polyamine compound with significant biological activity, particularly in stabilizing nucleic acids and proteins under extreme conditions. This article explores its mechanisms of action, applications in various fields, and relevant research findings.

Overview of this compound

TAA is characterized by its quaternary ammonium structure, which allows it to interact electrostatically with negatively charged phosphate groups in nucleic acids. This interaction is crucial for maintaining the structural integrity of DNA and RNA, especially in thermophilic organisms that thrive in high-temperature environments .

The primary mechanism through which TAA exerts its biological activity involves:

  • Electrostatic Binding : TAA binds to the phosphate backbone of nucleic acids, preventing thermal denaturation and stabilizing their structures during high-temperature conditions.
  • Stabilization of RNA : Research indicates that TAA is particularly effective in stabilizing single-stranded RNA (ssRNA) and tRNA, outperforming other polyamines in this regard .

Comparative Stability Analysis

The stabilization effects of TAA compared to other polyamines can be summarized in the following table:

PolyamineStabilization of dsDNAStabilization of ssRNA
This compoundModerateHigh
CaldopentamineHighModerate
ThermospermineModerateLow

This table illustrates that while linear polyamines like caldopentamine are more effective at stabilizing double-stranded DNA (dsDNA), TAA excels in stabilizing ssRNA structures .

Case Studies and Research Findings

  • Thermal Denaturation Studies : A study utilizing differential scanning calorimetry demonstrated that the melting temperature (TmT_m) of dsDNA increased with higher concentrations of TAA. This indicates a strong correlation between TAA concentration and its stabilizing effect on nucleic acids .
  • Poly-ion Complex Formation : TAA has been utilized to form poly-ion complexes with heparin, which allows for sustained release applications in medical therapies. The stability and sticky nature of these complexes enhance their potential for drug delivery systems .
  • Role in Extreme Environments : Research has shown that TAA plays a critical role in the survival of extreme thermophiles by stabilizing essential biomolecules under conditions that would typically lead to denaturation or degradation .

Applications

TAA's unique properties have led to its application across various fields:

  • Biotechnology : Used as a stabilizing agent for nucleic acids in molecular biology techniques.
  • Medicine : Potential applications in antiviral therapies by stabilizing RNA structures.
  • Industrial Processes : Employed in the production of poly-ion complexes for drug delivery systems .

Properties

IUPAC Name

tetrakis(3-aminopropyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H32N5/c13-5-1-9-17(10-2-6-14,11-3-7-15)12-4-8-16/h1-16H2/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXHSXSKNSIRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C[N+](CCCN)(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32N5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149542
Record name Tetrakis(3-aminopropyl)ammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111216-37-6
Record name Tetrakis(3-aminopropyl)ammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111216376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrakis(3-aminopropyl)ammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Dihydroxypropyl hydrogen phosphate
Tetrakis(3-aminopropyl)ammonium
2,3-Dihydroxypropyl hydrogen phosphate
Tetrakis(3-aminopropyl)ammonium
2,3-Dihydroxypropyl hydrogen phosphate
2,3-Dihydroxypropyl hydrogen phosphate
Tetrakis(3-aminopropyl)ammonium
2,3-Dihydroxypropyl hydrogen phosphate
Tetrakis(3-aminopropyl)ammonium
2,3-Dihydroxypropyl hydrogen phosphate
Tetrakis(3-aminopropyl)ammonium
2,3-Dihydroxypropyl hydrogen phosphate
Tetrakis(3-aminopropyl)ammonium

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